molecular formula C11H21NO3 B12510825 tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B12510825
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-IENPIDJESA-N
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Description

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a solid at room temperature and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.

Chemical Reactions Analysis

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity .

Comparison with Similar Compounds

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific hydroxyl and tert-butyl groups, which confer distinct properties and reactivity.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1

InChI Key

JNNOAQQODYAQBD-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

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